molecular formula C21H13ClN4 B6591110 9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole CAS No. 1268244-56-9

9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole

Cat. No.: B6591110
CAS No.: 1268244-56-9
M. Wt: 356.8 g/mol
InChI Key: JIHNZNBRECXPJB-UHFFFAOYSA-N
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Description

9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole is a complex organic compound that features a triazine ring substituted with a phenyl group and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole typically involves the reaction of 4-chloro-6-phenyl-1,3,5-triazine with 9H-carbazole. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out by stirring the mixture at room temperature, followed by heating to reflux to complete the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole involves its interaction with molecular targets through various pathways. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, while the carbazole moiety can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-phenyl-1,3,5-triazine: A simpler analog without the carbazole moiety.

    9-phenylcarbazole: Lacks the triazine ring but retains the carbazole structure.

    2,4,6-trichlorotriazine: Contains multiple chlorine atoms on the triazine ring.

Uniqueness

9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole is unique due to the combination of the triazine and carbazole moieties, which confer distinct electronic and structural properties. This combination enhances its potential for applications in various fields, making it a versatile compound for scientific research and industrial use .

Properties

IUPAC Name

9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4/c22-20-23-19(14-8-2-1-3-9-14)24-21(25-20)26-17-12-6-4-10-15(17)16-11-5-7-13-18(16)26/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHNZNBRECXPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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